(4-Phenylpiperazin-1-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Overview
Description
(4-Phenylpiperazin-1-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with a unique structure that combines a phenylpiperazine moiety with a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the thiophene and trifluoromethyl groups. The final step involves the coupling of the phenylpiperazine moiety to the pyrazolo[1,5-a]pyrimidine core under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or neuroprotective properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features, used as an antimicrobial agent.
Domiphen bromide: Another structurally similar compound, known for its antimicrobial properties.
Uniqueness
(4-Phenylpiperazin-1-yl)[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-[5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5OS/c23-22(24,25)19-13-16(18-7-4-12-32-18)26-20-14-17(27-30(19)20)21(31)29-10-8-28(9-11-29)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZPWAMKXZRQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CS5)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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